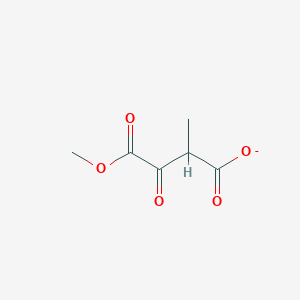![molecular formula C13H20N4O2 B14315945 N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea CAS No. 114048-99-6](/img/structure/B14315945.png)
N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea is a chemical compound that belongs to the class of urea derivatives It contains a formylhydrazino group attached to a phenyl ring, which is further connected to a pentylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea typically involves the reaction of 4-(2-formylhydrazinyl)aniline with pentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea can undergo various chemical reactions, including:
Oxidation: The formylhydrazino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be employed in biochemical assays to study enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea involves its interaction with specific molecular targets. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The phenyl and pentylurea moieties contribute to the compound’s overall stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-Formylhydrazinyl)phenyl]-N’-phenylthiourea
- N-[4-(2-Formylhydrazinyl)phenyl]-N’-phenylurea
Uniqueness
N-[4-(2-Formylhydrazinyl)phenyl]-N’-pentylurea is unique due to the presence of the pentylurea group, which imparts distinct physicochemical properties compared to its analogs
Properties
CAS No. |
114048-99-6 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[4-(pentylcarbamoylamino)anilino]formamide |
InChI |
InChI=1S/C13H20N4O2/c1-2-3-4-9-14-13(19)16-11-5-7-12(8-6-11)17-15-10-18/h5-8,10,17H,2-4,9H2,1H3,(H,15,18)(H2,14,16,19) |
InChI Key |
IJYQVERSGOZHSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)NC1=CC=C(C=C1)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)
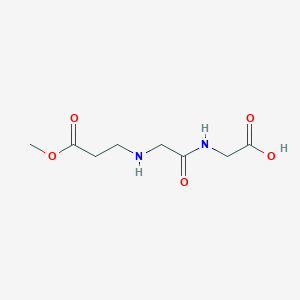
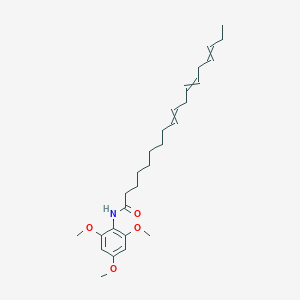
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
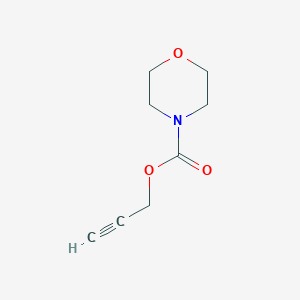
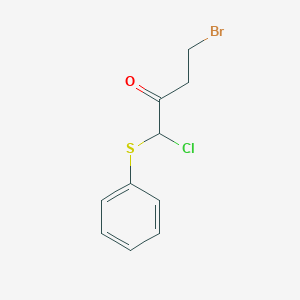
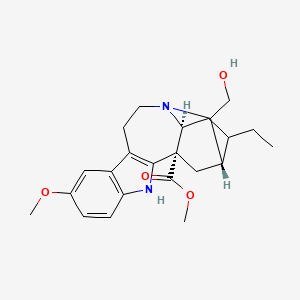
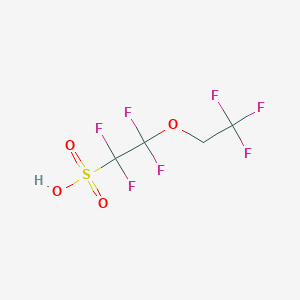
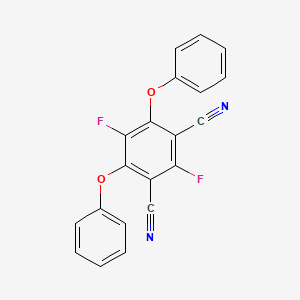
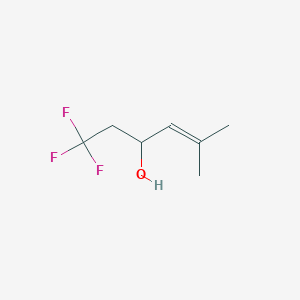
![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)
